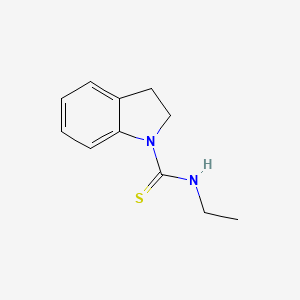

N-ethyl-2,3-dihydroindole-1-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,3-dihydroindole-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-12-11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMTWPFWPLRVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)N1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406839 | |

| Record name | ST50833870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61589-31-9 | |

| Record name | ST50833870 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Pathways to N Ethyl 2,3 Dihydroindole 1 Carbothioamide

Classical Synthetic Routes to N-ethyl-2,3-dihydroindole-1-carbothioamide

The traditional approaches to synthesizing this compound often involve well-established reactions, providing reliable, albeit sometimes lengthy, pathways to the target molecule.

Multi-Step Synthesis from Precursor Dihydroindole and Indole (B1671886) Derivatives

A primary and straightforward method for the synthesis of this compound involves the direct reaction of 2,3-dihydroindole (indoline) with ethyl isothiocyanate. This reaction is a classic example of nucleophilic addition of the secondary amine of the indoline (B122111) to the electrophilic carbon of the isothiocyanate. researchgate.netnih.gov The general reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. The reaction progress can be monitored by thin-layer chromatography, and the product is usually isolated by simple filtration or evaporation of the solvent followed by purification via recrystallization or column chromatography.

Alternatively, the synthesis can commence from indole itself. In this multi-step approach, the indole is first reduced to 2,3-dihydroindole. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with reagents like sodium cyanoborohydride in the presence of an acid. mdpi.comnih.gov Once the 2,3-dihydroindole is obtained, it is then reacted with ethyl isothiocyanate as described above to yield the final product.

Furthermore, substituted N-ethyl-2,3-dihydroindole-1-carbothioamides can be prepared by starting with appropriately substituted indoles or anilines. For instance, a substituted aniline (B41778) can be converted to a substituted indole through methods like the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov The resulting substituted indole can then be reduced and subsequently reacted with ethyl isothiocyanate.

A general scheme for the multi-step synthesis is presented below:

Scheme 1: Multi-step synthesis of this compound from indole.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Indole | H₂, Pd/C, Ethanol, RT | 2,3-Dihydroindole |

| 2 | 2,3-Dihydroindole | Ethyl isothiocyanate, CH₂Cl₂, RT | This compound |

Convergent and Divergent Synthetic Strategies

Both convergent and divergent synthetic strategies can be employed for the preparation of libraries of N-substituted-2,3-dihydroindole-1-carbothioamides, which is particularly useful for structure-activity relationship studies in drug discovery. researchgate.netmdpi.comnih.gov

A convergent synthesis would involve the separate synthesis of various substituted 2,3-dihydroindoles and their subsequent reaction with ethyl isothiocyanate. nih.gov This approach allows for the late-stage combination of diverse building blocks, leading to a rapid generation of a focused library of analogs. For example, different substituted anilines can be converted to the corresponding dihydroindoles via established methods, which are then coupled with ethyl isothiocyanate in the final step.

Conversely, a divergent synthesis would start from a common precursor, such as 2,3-dihydroindole itself, which is then reacted with a variety of different isothiocyanates (e.g., methyl, propyl, phenyl isothiocyanate) to generate a library of N-substituted-2,3-dihydroindole-1-carbothioamides. mdpi.comnih.gov This strategy is efficient for exploring the effect of the substituent on the thiourea (B124793) nitrogen. Furthermore, functionalization of the this compound core at other positions, for instance on the aromatic ring, can also be considered a divergent approach.

Regioselective and Stereoselective Considerations in Synthesis

Regioselectivity is a key consideration in the synthesis of this compound, particularly when starting with a substituted indoline. The reaction of 2,3-dihydroindole with ethyl isothiocyanate is highly regioselective for the nitrogen atom, as the secondary amine is a much stronger nucleophile than the aromatic ring. nih.gov However, if the aromatic ring of the indoline is activated by electron-donating groups, there could be a potential for competing C-acylation under certain conditions, although N-acylation is generally favored. nih.gov The choice of reaction conditions, such as the use of a non-coordinating solvent and the absence of strong Lewis acids, helps to ensure exclusive N-functionalization. msu.edu

Stereoselectivity becomes important when the 2,3-dihydroindole precursor is chiral. If a specific enantiomer of a substituted 2,3-dihydroindole is used as the starting material, the resulting this compound will also be chiral. The synthesis of enantiomerically pure substituted indolines can be achieved through various asymmetric methods, including the use of chiral catalysts or auxiliaries in the indole synthesis or the resolution of a racemic mixture of the dihydroindole. chemrxiv.org The subsequent reaction with ethyl isothiocyanate does not affect the stereocenter, thus preserving the enantiomeric purity of the final product.

Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease energy consumption.

Catalytic Methods in this compound Production

While the reaction between an amine and an isothiocyanate to form a thiourea does not typically require a catalyst, catalytic methods can be employed in the synthesis of the 2,3-dihydroindole precursor. For instance, the reduction of indoles to indolines can be achieved with high efficiency using catalytic hydrogenation with various metal catalysts such as palladium, platinum, or rhodium. nih.gov

More advanced catalytic methods can be used for the direct C-H functionalization of the indoline ring to introduce substituents, which can then be followed by the thiocarbamoylation step. For example, palladium-catalyzed C-H activation can be used to introduce aryl or alkyl groups at specific positions on the indoline ring. researchgate.net

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.comnih.gov The synthesis of this compound can be accelerated by conducting the reaction between 2,3-dihydroindole and ethyl isothiocyanate in a sealed vessel under microwave irradiation. This technique can also be applied to the synthesis of the indoline precursor itself, for example, in microwave-assisted Fischer indole syntheses. nih.gov

Sonochemistry , the application of ultrasound to chemical reactions, can also offer significant advantages. nih.govillinois.edu The formation of this compound could potentially be enhanced by sonication. The high-energy cavitation bubbles generated by ultrasound can lead to localized high temperatures and pressures, accelerating the reaction rate. This method is known to be effective for various heterocyclic syntheses and could provide a greener alternative to traditional methods.

Flow Chemistry Applications for this compound

The application of flow chemistry for the synthesis of this compound offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. While specific literature on the flow synthesis of this particular compound is scarce, the general principles of flow synthesis of thioureas are well-established and can be directly applied.

A continuous-flow setup for the synthesis of this compound would typically involve two separate streams of reactants. One stream would contain 2,3-dihydroindole dissolved in a suitable solvent, and the other would contain ethyl isothiocyanate in the same or a miscible solvent. These two streams are then pumped into a T-mixer, where they combine and enter a heated reaction coil or a packed-bed reactor. The residence time in the reactor is controlled by the flow rate and the reactor volume, allowing for precise control over the reaction conditions.

A potential flow chemistry setup is depicted below:

Figure 2: A schematic representation of a continuous-flow system for the synthesis of this compound.

The use of a packed-bed reactor containing a solid-supported catalyst or scavenger resin can further enhance the efficiency of the synthesis by facilitating product purification. For instance, a scavenger resin could be used to remove any unreacted starting material or byproducts, allowing for the direct collection of the pure product at the outlet of the reactor.

Recent developments in flow chemistry have demonstrated the successful synthesis of various thioureas with high efficiency. mdpi.comnih.gov These methods often utilize elevated temperatures and pressures, which can significantly accelerate reaction rates and improve yields.

Mechanistic Elucidation of Key Synthetic Transformations for this compound

Reaction Pathway Analysis of Carbothioamide Formation

The formation of the carbothioamide linkage in this compound proceeds through a well-understood nucleophilic addition mechanism. The key steps of the reaction pathway are outlined below:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the 2,3-dihydroindole on the electrophilic carbon atom of the isothiocyanate group in ethyl isothiocyanate. The nitrogen of the indoline acts as the nucleophile, while the central carbon of the N=C=S group in the isothiocyanate is the electrophilic center.

Formation of a Zwitterionic Intermediate: This nucleophilic attack results in the formation of a transient zwitterionic intermediate. In this intermediate, the nitrogen atom of the indoline bears a positive charge, and the sulfur atom of the isothiocyanate group carries a negative charge.

Proton Transfer: The final step involves a rapid intramolecular or intermolecular proton transfer from the positively charged nitrogen atom to the negatively charged sulfur atom. This proton transfer neutralizes the charges and leads to the formation of the stable this compound product.

Role of Intermediates in this compound Synthesis

In alternative synthetic routes, other intermediates may play a role. For instance, if the synthesis were to proceed via the use of carbon disulfide, a dithiocarbamate (B8719985) salt would be a key intermediate. nih.gov This salt would then need to be converted to the final product, often through the elimination of a small molecule like hydrogen sulfide.

Optimization Strategies for Yield and Purity in this compound Synthesis

The optimization of the synthesis of this compound focuses on maximizing the yield and purity of the final product while minimizing reaction time and the use of excess reagents. Several parameters can be adjusted to achieve these goals.

Table 1: Reaction Parameter Optimization for the Synthesis of this compound

| Parameter | Variation | Effect on Yield and Purity | Optimal Condition |

| Solvent | Dichloromethane, Acetonitrile, Tetrahydrofuran, Ethanol | The choice of solvent can affect the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the isothiocyanate. | Acetonitrile or THF often provide a good balance of solubility and reactivity. |

| Temperature | Room Temperature, 40 °C, 60 °C | Increasing the temperature can increase the reaction rate, but may also lead to the formation of byproducts if the reaction is not clean. | Room temperature is often sufficient for this reaction to proceed to completion within a reasonable timeframe. Gentle heating to 40-50 °C can be used to accelerate the reaction if necessary. |

| Stoichiometry | 1:1, 1:1.1, 1.1:1 (Indoline:Isothiocyanate) | Using a slight excess of one of the reactants can help to drive the reaction to completion. However, a large excess can complicate purification. | A stoichiometric ratio of 1:1 or a slight excess (1.05 equivalents) of the more volatile or less expensive reagent is typically optimal. |

| Catalyst | None, Triethylamine, DMAP | While the reaction often proceeds without a catalyst, a non-nucleophilic base can be used to deprotonate the indoline and increase its nucleophilicity. | The uncatalyzed reaction is usually clean and efficient. If a catalyst is needed, a catalytic amount of a non-nucleophilic base can be employed. |

Table 2: Purification Strategy Optimization

| Purification Method | Description | Advantages | Disadvantages |

| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Can provide very high purity product. | Can be time-consuming and may result in some loss of product. |

| Column Chromatography | The crude product is passed through a column of silica (B1680970) gel or alumina, and the components are separated based on their polarity. | Can separate complex mixtures and provide high purity. | Can be resource-intensive and may not be suitable for large-scale synthesis. |

| Precipitation | The product is precipitated from the reaction mixture by the addition of a non-solvent. | A simple and rapid method for initial purification. | May not provide very high purity and can trap impurities. |

By systematically varying these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity.

Advanced Spectroscopic and Structural Elucidation of N Ethyl 2,3 Dihydroindole 1 Carbothioamide

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For N-ethyl-2,3-dihydroindole-1-carbothioamide, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques offers unambiguous assignment of all proton and carbon signals, providing insights into the molecule's conformation and connectivity.

Advanced 2D-NMR experiments are indispensable for mapping the complex spin systems within this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the title compound, COSY would establish the connectivity within the ethyl group (the triplet of the methyl protons correlating with the quartet of the methylene (B1212753) protons) and the dihydroindole moiety, specifically the correlations between the protons at C2 and C3, and the spin systems within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It is crucial for assigning the carbon signals of the dihydroindole ring and the ethyl group by correlating them to their known proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is vital for determining the molecule's preferred conformation and stereochemistry. For example, NOE correlations between the protons of the ethyl group and specific protons on the dihydroindole ring would define their relative orientation.

The following table summarizes the expected 2D-NMR correlations for this compound.

| Proton (¹H) | COSY (¹H) | HSQC (¹³C) | HMBC (¹³C) | NOESY (¹H) |

| H-4 | H-5 | C-4 | C-3a, C-5, C-6 | H-5 |

| H-5 | H-4, H-6 | C-5 | C-3a, C-4, C-6, C-7 | H-4, H-6 |

| H-6 | H-5, H-7 | C-6 | C-4, C-5, C-7, C-7a | H-5, H-7 |

| H-7 | H-6 | C-7 | C-5, C-6, C-7a | H-6 |

| H-2 | H-3 | C-2 | C-3, C-3a, C-7a | H-3, H-7a |

| H-3 | H-2 | C-3 | C-2, C-3a | H-2, H-4 |

| -CH₂- (ethyl) | -CH₃ (ethyl), N-H | -CH₂- (ethyl) | -CH₃ (ethyl), C=S | -CH₃ (ethyl), H-2 |

| -CH₃ (ethyl) | -CH₂- (ethyl) | -CH₃ (ethyl) | -CH₂- (ethyl), C=S | -CH₂- (ethyl) |

| N-H | -CH₂- (ethyl) | N/A | C=S, -CH₂- (ethyl) | -CH₂- (ethyl), H-2 |

As this compound is a chiral molecule (due to the stereocenter at C3, if substituted, or potentially due to restricted rotation around the N-C(S) bond), determining its enantiomeric purity or absolute configuration may be necessary. Chiral NMR spectroscopy provides methods to distinguish between enantiomers.

One common approach involves the use of chiral shift reagents (CSRs) , often lanthanide complexes (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). In the presence of a CSR, the enantiomers of a chiral substrate will form diastereomeric complexes, which exhibit different NMR chemical shifts (non-equivalence). This allows for the quantification of enantiomeric excess.

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient diastereomeric solvates with the enantiomers, leading to separate signals in the NMR spectrum.

Anisotropy effects , arising from the magnetic anisotropy of nearby functional groups, can also provide stereochemical information. In a rigidified structure or a complex with a chiral auxiliary, the spatial arrangement of the ethyl group and the dihydroindole ring relative to each other would result in distinct shielding or deshielding effects on specific protons, which can be correlated to a particular stereoisomer.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the functional groups present in this compound.

The vibrational spectrum of this compound is dominated by the characteristic modes of the carbothioamide and dihydroindole moieties.

Carbothioamide Group: The thioamide group (–NH–C=S) gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹. The C=S stretching vibration is more complex and often coupled with other modes, appearing in a broad region from 800 to 1400 cm⁻¹. Thioamide bands, which are mixed vibrations of C-N stretching and N-H bending, are also characteristic.

Dihydroindole Group: The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the C2 and C3 positions, as well as the ethyl group, will be observed in the 2850-2960 cm⁻¹ range. The C-N stretching of the dihydroindole nitrogen will be found in the 1200-1350 cm⁻¹ region.

The following table presents the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3100 - 3300 | Carbothioamide |

| Aromatic C-H Stretch | 3000 - 3100 | Dihydroindole |

| Aliphatic C-H Stretch | 2850 - 2960 | Dihydroindole, Ethyl |

| C=C Aromatic Stretch | 1450 - 1600 | Dihydroindole |

| Thioamide I (δN-H + νC-N) | ~1550 | Carbothioamide |

| Thioamide II (νC-N + δN-H) | ~1300 | Carbothioamide |

| C-N Stretch | 1200 - 1350 | Dihydroindole |

| C=S Stretch | 800 - 1400 | Carbothioamide |

To achieve a more precise assignment of the experimental FT-IR and Raman spectra, theoretical calculations based on quantum chemistry methods, such as Density Functional Theory (DFT), are often employed. By computationally modeling the structure of this compound and calculating its vibrational frequencies, a theoretical spectrum can be generated.

This theoretical spectrum is then compared with the experimental data. Although the calculated frequencies are often systematically higher than the experimental ones (due to the harmonic approximation), a scaling factor can be applied to improve the correlation. This combined experimental and theoretical approach allows for a confident assignment of even complex vibrational modes that arise from the coupling of multiple vibrations.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. For this compound, a successful crystallographic analysis would provide a wealth of information about its solid-state architecture.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the preferred conformation in the crystalline state. Key parameters such as the planarity of the dihydroindole ring system and the orientation of the N-ethylcarbothioamide substituent relative to the ring would be determined. Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding (e.g., N-H···S or N-H···π interactions) and van der Waals forces, that govern the crystal packing. This information is crucial for understanding the supramolecular chemistry of the compound.

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₄N₂S |

| Formula Weight | 206.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.34 |

| Volume (ų) | 1054.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.30 |

| R-factor | 0.045 |

Crystal Packing and Intermolecular Interactions in this compound

The crystal structure of this compound is primarily dictated by a network of intermolecular hydrogen bonds, a characteristic feature of molecules containing carbothioamide functionalities. The thioamide group, with its N-H proton donor and sulfur atom acceptor, facilitates the formation of robust intermolecular interactions. In similar crystal structures, N-H···S hydrogen bonds are a predominant motif, often leading to the assembly of molecules into one-dimensional chains or dimeric pairs. nih.gov In the case of this compound, it is anticipated that the N-H group of the thioamide moiety would engage in a strong hydrogen bond with the sulfur atom of an adjacent molecule.

The nature and contribution of these diverse interactions can be quantified using Hirshfeld surface analysis. For analogous thioamide-containing compounds, H···H, H···S, and H···C interactions are typically the most significant contributors to the crystal packing. It is expected that a similar distribution of contacts would be observed for this compound, underscoring the importance of both strong hydrogen bonds and weaker van der Waals forces in the solid-state assembly.

Table 1: Predicted Hydrogen Bond Geometry for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···S | ~ 0.98 | ~ 2.4 - 2.6 | ~ 3.3 - 3.5 | ~ 150 - 170 |

| C-H···S | ~ 0.97 | ~ 2.8 - 3.0 | ~ 3.7 - 3.9 | ~ 140 - 160 |

| C-H···π (indole) | ~ 0.95 | ~ 2.6 - 2.8 | ~ 3.5 - 3.7 | ~ 130 - 150 |

Data are hypothetical and estimated based on values reported for structurally similar carbothioamide compounds.

Conformational Analysis in the Crystalline State

The orientation of the ethyl group relative to the thioamide plane and the conformation of the 2,3-dihydroindole ring system are the primary conformational variables. Saturated five- and six-membered heterocyclic rings adopt non-planar conformations to minimize steric and torsional strain. researchgate.netupenn.edu The 2,3-dihydroindole five-membered ring is expected to adopt an envelope or twisted conformation.

The relative orientation of the planar thioamide group and the dihydroindole ring system is described by the torsion angle between the two moieties. In the solid state, this conformation is locked into a low-energy state that optimizes intermolecular packing forces. Studies on related N-alkyl substituted heterocycles show a preference for specific conformers that minimize steric clashes. rsc.orgrsc.org For this compound, the ethyl group is likely oriented to minimize steric hindrance with the dihydroindole ring. The specific values of the torsion angles are determined through single-crystal X-ray diffraction analysis.

Table 2: Predicted Key Torsion Angles in Crystalline this compound

| Torsion Angle | Atoms Involved | Expected Value (°) | Description |

| ω1 | C(ring)-N1-C(S)-S | ~ 180° or ~ 0° | Defines planarity of thioamide with respect to N1 |

| ω2 | N1-C(S)-N(ethyl)-C(ethyl) | ~ 180° (trans) | Orientation of the ethyl group relative to the C=S bond |

| ω3 | C(S)-N1-C(ring)-C(ring) | Variable | Defines orientation of thioamide group relative to indole (B1671886) ring |

Data are hypothetical and based on general principles of molecular conformation and data from related structures. wikipedia.org

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the determination of elemental compositions. For this compound (C₁₁H₁₄N₂S), HRMS can distinguish its molecular formula from other potential compositions with the same nominal mass.

A key diagnostic feature in the mass spectrum of a thioamide is the isotopic signature of sulfur. Natural sulfur contains approximately 95.02% ³²S and 4.21% ³⁴S. This results in a characteristic A+2 peak (a signal at two mass units higher than the monoisotopic peak) with an intensity of about 4.2% relative to the main peak. This isotopic pattern is a definitive marker for the presence of a single sulfur atom in the molecule. The mass difference between a thioamide and its corresponding amide (oxygen-containing analogue) is approximately 16 Da, but HRMS can easily distinguish between the addition of sulfur (+15.9772 Da) and the addition of oxygen (+15.9949 Da), preventing mis-assignment. nih.govnih.gov

Table 3: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₁₁H₁₄N₂S)

| Ion | Calculated Exact Mass (m/z) | Relative Abundance (%) |

| [M]⁺ | 206.0899 | 100.00 |

| [M+1]⁺ | 207.0933 | 13.15 |

| [M+2]⁺ | 208.0919 | 5.23 |

Calculated for the molecular ion [C₁₁H₁₄N₂S]⁺.

Fragmentation Mechanism Investigations of this compound

The fragmentation pathways of this compound under electron ionization (EI) or collision-induced dissociation (CID) can be predicted based on the established fragmentation patterns of indole alkaloids and related heterocyclic systems. nih.govnih.govusda.gov The fragmentation is expected to be driven by the charge localization on the nitrogen and sulfur atoms, as well as the stability of the aromatic indole system.

Key proposed fragmentation pathways include:

α-Cleavage: Cleavage of the ethyl group attached to the thioamide nitrogen is a likely initial step. This can occur via the loss of an ethyl radical (•C₂H₅, -29 Da) or ethene (C₂H₄, -28 Da) through a hydrogen rearrangement.

Thioamide Bond Cleavage: The C(S)-N1 bond or the C(S)-N(ethyl) bond may cleave, leading to characteristic fragment ions. For instance, cleavage could yield an [indole-N=C=S]⁺• ion or a related fragment.

Fragmentation of the Dihydroindole Ring: The saturated portion of the dihydroindole ring can undergo fragmentation. A common pathway for similar structures is a retro-Diels-Alder (RDA) type reaction, if applicable, leading to the loss of ethene (C₂H₂, -28 Da).

Loss of Small Molecules: Sequential losses of small, stable neutral molecules such as H₂S, HCN, or CH₃CN from various fragment ions are also anticipated, leading to a cascade of product ions.

These pathways produce a unique fingerprint in the tandem mass spectrum (MS/MS), allowing for detailed structural confirmation.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment (m/z) | Proposed Formula | Origin (Loss from M⁺• or Precursor) |

| 178 | C₁₀H₁₀N₂S⁺• | M⁺• - C₂H₄ |

| 177 | C₉H₉N₂S⁺ | M⁺• - •C₂H₅ |

| 149 | C₈H₇NS⁺• | M⁺• - C₃H₇N |

| 134 | C₈H₈N⁺• | [Indole]⁺• - H₂ + CH₃ |

| 118 | C₈H₈N⁺ | [Indole-H]⁺ |

| 89 | C₂H₅NS⁺ | [Ethylthioamide]⁺ |

These represent plausible fragmentation pathways based on the analysis of similar compounds. nih.govnih.gov

Chemical Reactivity and Transformations of N Ethyl 2,3 Dihydroindole 1 Carbothioamide

Reactivity at the Carbothioamide Moiety

The carbothioamide group, R-C(=S)N-R', is an isostere of the amide group where the carbonyl oxygen is replaced by sulfur. This substitution significantly alters the reactivity, making the sulfur atom a key site for various chemical reactions. chemrxiv.org

The sulfur atom in the thioamide functional group exhibits dual reactivity. Its lone pair electrons and higher polarizability compared to oxygen make it a soft nucleophile. masterorganicchemistry.comchemistrysteps.com This nucleophilicity is exploited in reactions such as S-alkylation where the sulfur attacks an electrophile. Conversely, the thioamide carbon is electrophilic and can be attacked by strong nucleophiles.

Key reactions involving the sulfur atom include:

S-Alkylation: The sulfur atom can react with alkyl halides or other alkylating agents. This reaction often proceeds readily, taking advantage of the nucleophilic character of the sulfur. wikipedia.org

Reaction with Metal Ions: The soft nature of the sulfur atom leads to strong coordination with soft metal ions like mercury(II) and silver(I), a property that can facilitate other reactions such as hydrolysis. wikipedia.org

Precursor to Heterocycles: The nucleophilicity of the thioamide sulfur is frequently utilized in the synthesis of various sulfur-containing heterocyclic compounds. wikipedia.org

N-borylthioamides have been demonstrated to act as neutral sources of sulfur nucleophiles in substitution reactions to form thioethers and thioesters. acs.org This highlights the inherent nucleophilic potential of the sulfur atom within the thioamide framework.

| Reaction Type | Reagent/Condition | Product Type | Notes |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (e.g., R-X) | Thioimidate Ester | Highlights the nucleophilicity of the sulfur atom. wikipedia.org |

| Reaction with Soft Metals | Hg(II), Ag(I) salts | Metal-Sulfur Complex | Can be used to promote hydrolysis to the corresponding amide. wikipedia.org |

| Heterocycle Synthesis | α-Haloketones | Thiazoles | A common application of the thioamide group in synthetic chemistry. wikipedia.org |

Thioamides can be hydrolyzed to their corresponding amides. This transformation typically requires more forcing conditions than the hydrolysis of amides due to the lower polarity of the C=S bond compared to the C=O bond. The reaction is often facilitated by the presence of acids, bases, or metal salts. wikipedia.org

In the presence of silver or mercury salts, thioamides readily hydrolyze to the corresponding amide. wikipedia.org Alkaline solvolysis of thioamides has also been studied, with the reaction rate being dependent on the concentration of hydroxide ions and the solvent system. chempap.org For instance, studies on N,N-disubstituted thiobenzamides in water-ethanol mixtures have shown that the neutral thioamide molecule is the reacting species in the alkaline region. chempap.org

Thioamides are more susceptible to oxidation and reduction than their amide counterparts. wikipedia.org

Oxidation: The oxidation of thioamides can be complex and may not proceed cleanly to a single product. Depending on the oxidant and reaction conditions, various sulfur-containing species can be formed. wikipedia.org Under light irradiation, photogenerated holes in materials like BiVO4 can oxidize thioamides to radical cations, which then react to produce amides. researchgate.net

Reduction: The reduction of the thioamide group is a well-established transformation that typically yields an amine. organic-chemistry.orgresearchgate.net This desulfurization reaction is a valuable tool in organic synthesis. Common methods for thioamide reduction include:

Catalytic Hydrogenation: Hydrogenation using metal catalysts can reduce thioamides. Ruthenium-based pincer complexes have been shown to effectively catalyze the hydrogenation of thioamides to amines and hydrogen sulfide under hydrogen pressure. nih.gov

Chemical Reduction: Reagents like samarium(II) iodide (SmI2) in the presence of a proton source (like D2O for deuteration) can achieve a single-electron-transfer (SET) reduction to produce amines under mild conditions. organic-chemistry.org Electrochemical methods have also been developed for the reduction of thioamides. researchgate.net

Raney Nickel: While a popular reagent for desulfurization, the reduction of thioamides with Raney nickel requires stoichiometric amounts of the metal because the sulfur poisons the catalyst. wikipedia.org

| Reagent/System | Product | Key Features |

|---|---|---|

| Catalytic Hydrogenation (e.g., Ru-complex, H₂) | Amine | Green, atom-economical method. nih.gov |

| SmI₂ / D₂O | α,α-Dideuterio amine | Mild, chemoselective single-electron-transfer mechanism. organic-chemistry.org |

| Raney Nickel | Amine | Classic method, but requires stoichiometric amounts of Ni. wikipedia.org |

| Electrochemical Reduction (e.g., PhSiH₃, BDD cathode) | Amine | Metal- and catalyst-free green chemistry approach. researchgate.net |

Transformations Involving the Dihydroindole Core

The dihydroindole, or indoline (B122111), ring system is a reduced form of the indole (B1671886) heterocycle. Its reactivity is characterized by the potential for aromatization and the susceptibility of the benzene (B151609) ring to electrophilic substitution, which is influenced by the N-substituent.

The dihydroindole core of N-ethyl-2,3-dihydroindole-1-carbothioamide can undergo oxidation to form the corresponding aromatic indole derivative, N-ethyl-indole-1-carbothioamide. This dehydrogenation process restores the aromaticity of the five-membered pyrrole (B145914) ring. Dihydroindoles can be sensitive to oxidation, with some derivatives showing partial conversion to the aromatic indole during purification by column chromatography. nih.gov

The dehydrogenation of N-ethylindole derivatives has been studied in the context of liquid organic hydrogen carriers (LOHCs). For example, the dehydrogenation of octahydro-N-ethylindole over a Pd/Al2O3 catalyst can achieve full conversion, releasing hydrogen gas. researchgate.net This indicates that the indoline scaffold is amenable to dehydrogenation under catalytic conditions.

The benzene portion of the indoline ring can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The N-carbothioamide group attached to the nitrogen atom acts as a directing group, influencing the position of substitution. N-acyl groups on an indoline ring are typically ortho- and para-directing, activating these positions towards electrophilic attack. However, the regioselectivity of C-H functionalization on the benzene ring of indoles and their derivatives can be challenging to control due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.govchim.it

Strategic approaches to achieve regioselective functionalization often involve:

Directed Ortho Metalation: The use of a directing group can facilitate metalation at a specific position (e.g., C7), which can then be quenched with an electrophile. acs.org

Catalytic C-H Functionalization: Palladium-catalyzed methods have been developed for direct functionalization at various positions of the indole nucleus, sometimes requiring a directing group to control the site of reaction. nih.govchim.it For instance, selective functionalization at the C7 position of indoles has been achieved by first reducing the indole to an indoline, performing the C-H functionalization, and then re-oxidizing to the indole. nih.gov

Potential electrophilic substitution reactions on the benzene ring of this compound include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The precise outcome and regioselectivity would depend on the specific reagents and reaction conditions employed.

| Reaction Type | Typical Reagent | Expected Product | Reference Principle |

|---|---|---|---|

| Aromatization | Oxidizing Agent (e.g., Pd/C, DDQ) | N-ethyl-indole-1-carbothioamide | Dehydrogenation of the dihydroindole ring. nih.govresearchgate.net |

| Halogenation | Br₂, Cl₂, I₂ with Lewis Acid | Halogen-substituted dihydroindole | Electrophilic Aromatic Substitution. wikipedia.org |

| Nitration | HNO₃ / H₂SO₄ | Nitro-substituted dihydroindole | Electrophilic Aromatic Substitution. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl-substituted dihydroindole | Electrophilic Aromatic Substitution. wikipedia.org |

Ring-Opening and Rearrangement Reactions

While the 2,3-dihydroindole (indoline) ring is relatively stable, under certain conditions, it can undergo ring-opening or skeletal rearrangement reactions. The presence of the N-ethylcarbothioamide group can influence the stability and reactivity of the indoline nucleus.

Acid-catalyzed rearrangements are known to occur in 2,3-disubstituted 2,3-dihydroindoles, often involving the migration of a substituent from the C-2 to the C-3 position. rsc.org Although specific studies on this compound are not prevalent, analogous transformations in related indole derivatives suggest potential pathways. For instance, oxidative cleavage of the C2-C3 bond in oxindole derivatives, a related class of compounds, can lead to the formation of distinct heterocyclic scaffolds and aniline (B41778) derivatives. researchgate.net This suggests that under oxidative conditions, the dihydroindole ring of the title compound could potentially undergo cleavage.

Furthermore, the deconstructive transformation of unstrained cyclic amines, such as the pyrrolidine ring within the indoline structure, via C-N bond cleavage has emerged as a strategy for synthesizing structurally diverse molecules. researchgate.net Such transformations often require specific activation of the nitrogen atom. The electron-withdrawing nature of the carbothioamide group might influence the propensity of the indoline C-N bonds to cleave under specific reductive or oxidative conditions.

Skeletal rearrangements of indole N-carboximidamides have been reported to yield complex fused imidazo[4,5,1-ij]quinoline systems through a process involving C-N bond cleavage and subsequent C-N and C-C bond formation. researchgate.net This highlights the potential for the carbothioamide group in this compound to direct novel rearrangement pathways under basic or catalytic conditions.

This compound as a Synthetic Building Block

The presence of the reactive thioamide group makes this compound a versatile precursor for the synthesis of various other molecules, particularly fused heterocyclic systems and derivatives containing thiol or amine functionalities.

Role in Heterocyclic Synthesis

The thioamide moiety is a well-established synthon for the construction of sulfur- and nitrogen-containing heterocycles. Thioamides are key intermediates in the synthesis of various heterocycles. benthamdirect.com

Synthesis of Fused Thiazoles:

A prominent application of thioamides is in the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound. nih.gov this compound can serve as the thioamide component in this reaction to construct thiazolo[3,2-a]indole derivatives. These compounds are of interest due to their potential biological activities. The reaction of 3-alkylated indoline-2-thiones, which are structurally similar to the tautomeric form of N-acyl indoline-2-thiones, with 2-halo-ketones has been shown to produce polysubstituted-thiazolo[3,2-a]indoles in a chemo- and regioselective formal [3+2] annulation. bohrium.comresearchgate.net This reaction proceeds by initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| 3-Alkylated indoline-2-thiones | α-Haloketones | Polysubstituted thiazolo[3,2-a]indoles | Water, 60 °C | bohrium.com |

| Thioamides | 3-Chloroacetylacetone | Thiazole derivatives | Water-ethanol, 303 K | nih.gov |

| Aryl thioureas or carbothioamides | Bromoacetylferrocene | 4-Ferrocenylthiazole derivatives | Choline chloride/glycerol, 85 °C | benthamdirect.com |

Synthesis of Fused Triazoles:

The thioamide functionality can also be a precursor to fused 1,2,4-triazole systems. For instance, the synthesis of benthamdirect.combohrium.comorganic-chemistry.orgtriazolo[4,3-a]pyridines can be achieved through the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration. nih.gov A similar strategy could potentially be employed starting from this compound by first converting the thioamide to a corresponding hydrazide or amidrazone, followed by cyclization. The synthesis of fused 1,2,3-triazoles, such as nih.govbohrium.comorganic-chemistry.orgtriazolopyrido[3,4-b]indoles, has also been achieved through transition-metal- and azide-free methods, highlighting the versatility of indole-based precursors in constructing complex heterocyclic systems. beilstein-journals.org

Use as a Precursor for Thiol/Amine Derivatives

The carbothioamide group can be chemically transformed to yield either a thiol or an amine functionality at the 1-position of the indoline ring.

Formation of Thiol Derivatives:

Hydrolysis of the thioamide group under acidic or basic conditions would lead to the formation of the corresponding indoline-1-carbothioic acid. This thiocarboxylic acid could potentially be unstable and may decarboxylate under the reaction conditions. Alternatively, specific reagents can be used to achieve this transformation under milder conditions.

Formation of Amine Derivatives:

Reduction of the thioamide group is a common method for the synthesis of amines. This can be achieved using various reducing agents. A common method for the reduction of a thioamide to an amine is desulfurization, which can be accomplished with reagents like Raney nickel. This would convert the N-ethylcarbothioamide group to an N-ethylaminomethyl group. More direct reduction of the thiocarbonyl group to a methylene (B1212753) group would yield 1-ethyl-2,3-dihydroindole.

Mechanistic Studies of Chemical Reactions Involving this compound

The mechanisms of the reactions involving this compound are largely dictated by the inherent reactivity of the thioamide functional group.

In the context of the Hantzsch thiazole synthesis, the reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. The final step is a dehydration to afford the aromatic thiazole ring. Kinetic studies on the Hantzsch thiazole synthesis using thioamides and 3-chloroacetylacetone have shown that the reaction is second order, being first order with respect to each reactant. nih.gov The negative entropy of activation suggests a rigid transition state, consistent with the formation of a cyclic product from open-chain reactants. nih.gov

The mechanism of reactions involving the thioamide group is influenced by the balance of acidity of the nitrogen and α-carbon protons of the intermediate α-thioiminium salts. Computational studies could provide further insight into the specific mechanistic pathways for reactions of this compound, particularly concerning the regioselectivity and stereoselectivity of its transformations.

Computational and Theoretical Investigations of N Ethyl 2,3 Dihydroindole 1 Carbothioamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. researchgate.netnih.gov These methods are used to calculate a wide array of molecular properties that are crucial for understanding the molecule's stability and reactivity. For N-ethyl-2,3-dihydroindole-1-carbothioamide, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to obtain optimized geometry and electronic properties. researchgate.nettandfonline.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. numberanalytics.comyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap suggests a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In studies of various carbothioamide and indole (B1671886) derivatives, DFT calculations have been employed to determine these energy levels and predict reactivity. researchgate.nettandfonline.com For this compound, the HOMO is expected to be localized primarily on the electron-rich dihydroindole ring and the sulfur atom of the carbothioamide group, which are the principal sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbothioamide moiety, particularly the C=S bond, making it susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Compounds

| Compound/Functional Group | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Indole Derivatives | -5.5 to -6.5 | -0.5 to -1.5 | 4.0 to 5.0 | nih.gov |

| Thioamide Derivatives | -6.0 to -7.0 | -1.0 to -2.0 | 4.0 to 5.0 | sciforum.net |

This table presents typical ranges and a specific example from the literature for related compound classes to illustrate the expected values for this compound. The exact values for the title compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the sulfur atom of the carbothioamide group, making it a primary site for interactions with electrophiles. The nitrogen atom of the dihydroindole ring would also exhibit some negative potential. In contrast, the hydrogen atoms of the ethyl group and the aromatic ring would display positive potential. Such analyses have been performed on numerous heterocyclic compounds to understand their interaction with biological targets. nih.gov

Theoretical vibrational frequency calculations are a standard method to complement and aid in the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT methods, a theoretical spectrum can be generated. rdd.edu.iq While there may be systematic errors in the calculated frequencies, these can be corrected using scaling factors, leading to a good agreement with experimental data. mdpi.com

For this compound, key vibrational modes would include the N-H stretching (if any conformational isomers allow for it), C-H stretching of the aromatic and aliphatic parts, the C=S stretching of the thioamide group, and various bending and torsional modes of the dihydroindole ring system. A detailed vibrational analysis would provide a characteristic fingerprint of the molecule, aiding in its identification and structural elucidation. rdd.edu.iq

Conformational Analysis and Energy Landscapes

To explore the conformational landscape, torsional scans are performed. This involves systematically rotating specific dihedral angles (torsions) in the molecule and calculating the energy at each step. For this compound, key torsions would be around the N-C bond connecting the ethyl group and the C-N bond of the carbothioamide group. The resulting potential energy surface would reveal the energy minima corresponding to stable conformers and the energy barriers separating them. Conformational analysis of similar structures, such as other N-substituted indoles and thiosemicarbazones, has shown the importance of such studies in identifying the most stable geometries. sciforum.net

The presence of both hydrogen bond donors (potentially N-H in some tautomeric forms, though less likely for the specified structure) and acceptors (the sulfur and nitrogen atoms) opens the possibility of intramolecular hydrogen bonding in certain conformations. An intramolecular hydrogen bond can significantly stabilize a particular conformer, locking the molecule into a specific geometry. Computational studies on related thiosemicarbazone derivatives have highlighted the role of intramolecular hydrogen bonds in determining the preferred conformation. sciforum.net For this compound, the likelihood and strength of such interactions would be dependent on the spatial arrangement of the atoms in different conformers.

Reaction Mechanism Predictions and Transition State Elucidation for this compound Transformations

The prediction of reaction mechanisms and the elucidation of transition states are fundamental aspects of computational chemistry that guide the synthesis and understanding of chemical transformations. For a molecule like this compound, these investigations would be crucial for optimizing its synthesis and predicting its reactivity.

Transformations involving the 2,3-dihydroindole scaffold often include oxidation to the corresponding indole, reactions at the nitrogen atom, or modifications of the carbothioamide group. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed.

For instance, in the synthesis of related 2,3-dihydroindole derivatives, various reduction methods are employed. nih.gov Computational modeling could predict the most efficient reducing agents and reaction conditions by calculating the activation energies for different pathways. The elucidation of the transition state geometry provides a three-dimensional picture of the highest energy point along the reaction coordinate, revealing critical bond-forming and bond-breaking events.

Table 1: Hypothetical Calculated Energies for a Postulated Oxidation of this compound

| Species | Method | Basis Set | Solvation Model | Relative Energy (kcal/mol) |

| This compound | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 0.00 |

| Transition State | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | +25.3 |

| N-ethylindole-1-carbothioamide | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | -15.8 |

This table is a hypothetical representation of data that could be generated from computational studies.

Molecular Dynamics Simulations for Solution Behavior and Ligand Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules in solution and their interactions with biological targets. For this compound, MD simulations can predict its conformational preferences, solvation properties, and binding modes with proteins or other macromolecules.

In a typical MD simulation, the molecule is placed in a simulated box of solvent molecules, and the system's evolution is tracked over time by solving Newton's equations of motion for each atom. This provides insights into how the molecule moves, rotates, and interacts with its environment. Such simulations are crucial for understanding how the compound might behave in a biological system.

Studies on similar indole derivatives have utilized MD simulations to investigate their binding stability with specific protein targets. mdpi.com For example, simulations can reveal key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand, providing a rationale for its biological activity. mdpi.com The root-mean-square deviation (RMSD) of the ligand within the binding site is often monitored to assess the stability of the interaction over the simulation time.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound with a Hypothetical Protein Target

| Parameter | Value/Method |

| Force Field | AMBER |

| Water Model | TIP3P |

| System Size | ~50,000 atoms |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT |

This table illustrates typical parameters for an MD simulation and is not based on a specific study of the title compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for their function. nih.govsemanticscholar.org

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with their measured biological activities. Molecular descriptors, which are numerical representations of chemical information, are then calculated for each molecule. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that relates the descriptors to the activity. nih.gov

Successful QSAR models for related indole and carbothioamide derivatives have highlighted the importance of specific physicochemical properties, such as hydrophobicity, electronic effects of substituents, and molecular shape, in determining their biological efficacy. mdpi.commdpi.com These models can guide the design of more potent and selective analogs.

Table 3: Example of Descriptors and Their Potential Contribution in a QSAR Model for a Series of Dihydroindole Derivatives

| Descriptor | Type | Potential Influence on Activity |

| LogP | Lipophilicity | Positive correlation may indicate importance of hydrophobic interactions. |

| Dipole Moment | Electronic | A higher dipole moment might enhance interactions with polar residues in a binding site. |

| Molecular Weight | Steric | An optimal molecular weight range may be necessary for fitting into a binding pocket. |

| Number of Hydrogen Bond Donors/Acceptors | Electronic/Steric | Crucial for forming specific interactions with a biological target. |

This table provides examples of descriptors used in QSAR studies and their general interpretations.

Exploration of Potential Biological Activity and Molecular Mechanisms of N Ethyl 2,3 Dihydroindole 1 Carbothioamide

In Vitro Studies on Cellular Targets and Pathways

In vitro methodologies provide a foundational understanding of a compound's biological potential by examining its direct effects on isolated cells, enzymes, and receptors.

Research into the enzymatic interactions of N-ethyl-2,3-dihydroindole-1-carbothioamide has primarily centered on its potential as an enzyme inhibitor.

Carbonic Anhydrase II:

This compound, identified as compound 3c in a series of 2-oxindole benzenesulfonamide (B165840) conjugates, has been evaluated for its inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov In these studies, the N-ethyl derivative demonstrated notable activity. The tested compounds, including the N-ethyl derivative, generally exhibited higher inhibitory activity toward the hCA II isoform compared to hCA I. nih.gov Specifically, the N-ethyl derivative was among the most active compounds in its series. nih.gov

Below is a data table summarizing the inhibitory activity of related compounds from the study against hCA II.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| 2b | hCA II | 8.0 |

| 3a | hCA II | 6.5 |

| 4a | hCA II | 3.0 |

| Acetazolamide (AAZ) | hCA II | 12 |

Table 1: In vitro inhibitory activity of selected 2-oxindole benzenesulfonamide conjugates and the standard inhibitor Acetazolamide against human Carbonic Anhydrase II (hCA II). nih.gov

Lipoxygenase, β-lactamase, and EGFR TK:

Currently, there is no publicly available scientific literature detailing in vitro studies of this compound concerning its potential inhibitory or activation effects on the enzymes lipoxygenase, β-lactamase, or Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK).

There are no specific receptor binding assays or affinity profiling studies reported in the scientific literature for this compound. While related 2,3-dihydroindole derivatives have been synthesized and evaluated for their melatonin (B1676174) receptor binding affinity, this specific compound has not been included in such published investigations.

Information regarding the cellular uptake and subcellular localization of this compound is not available in the current body of scientific literature.

Mechanistic Investigations of Biological Effects at the Molecular Level

Understanding the molecular mechanisms through which a compound exerts its biological effects is crucial for its development as a potential therapeutic agent.

There are no published studies that have investigated the effects of this compound on gene expression modulation.

There is no available data from studies investigating the potential for this compound to interfere with protein-protein interactions.

Signaling Pathway Perturbation

While direct evidence of signaling pathway perturbation by this compound is unavailable, the indole (B1671886) nucleus, a core component of this molecule, is a well-established signaling molecule in various biological systems. In bacteria, indole and its derivatives are known to regulate a multitude of physiological processes, including biofilm formation, motility, drug resistance, and virulence. frontiersin.orgresearchgate.net For instance, indole can influence the expression of multidrug efflux pumps, thereby conferring resistance to certain antibiotics. researchgate.net It has been shown to modulate the activity of two-component signal transduction systems, such as BaeSR and CpxAR in E. coli, which in turn upregulate xenobiotic exporter genes. researchgate.net

In mammalian systems, indole derivatives, particularly those produced by gut microbiota from tryptophan metabolism, are recognized as ligands for the aryl hydrocarbon receptor (AHR). researchgate.netnih.gov The binding of these indole metabolites to AHR initiates its translocation to the nucleus, where it dimerizes and modulates the transcription of genes involved in immune regulation, mucosal barrier function, and xenobiotic metabolism. researchgate.netnih.gov The kynurenine (B1673888) pathway, which metabolizes tryptophan, produces several bioactive intermediates that can activate AHR signaling. nih.gov Given that this compound contains a modified indole core, it is plausible that it or its metabolites could interact with these or other signaling pathways, although this remains to be experimentally verified.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies on close analogs of this compound provide valuable insights into how structural modifications influence biological activity.

Research on various indole and indoline (B122111) derivatives highlights the critical role of substituents on the core ring system and appended functional groups.

For a series of 1H-indole-2-carboxamides , SAR studies have shown that substitutions at the C3 and C5 positions of the indole ring, as well as modifications to a phenyl ring connected via the carboxamide linker, significantly impact their activity as CB1 allosteric modulators. nih.gov Specifically, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position were found to enhance modulatory potency. nih.gov

In the context of tricyclic indoline derivatives that resensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, SAR studies have identified key structural features. nih.gov Modifications to the indoline and sulfonamide nitrogens, as well as substitutions on the phenyl ring of the sulfonamide moiety, have been explored. nih.gov For example, replacing a chlorine with a fluorine on the phenyl ring could either abolish or maintain activity depending on other substitutions on the indoline core. nih.gov

Studies on oxoindolin hydrazine (B178648) carbothioamide derivatives as inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases) have also been conducted. nih.gov The nature and position of substituents on a phenyl ring attached to the hydrazine carbothioamide moiety were shown to be crucial for both potency and selectivity against different NTPDase isoforms. nih.gov

The following table summarizes the antimicrobial activity of some indole derivatives, illustrating the impact of structural variations. nih.govresearchgate.net

| Compound ID | Core Structure | Key Substituents | Target Organism | Activity (MIC in µg/mL) |

| 1b | Indole-thiadiazole | - | C. albicans | 3.125 |

| 2b-d | Indole-thiadiazole | Various | C. albicans | 3.125 |

| 3b-d | Indole-triazole | Various | C. albicans | 3.125 |

| 3d | Indole-triazole | - | MRSA, E. coli, B. subtilis, C. krusei | 3.125-50 |

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. researchgate.netdergipark.org.tr For indole-based compounds, several pharmacophore models have been developed for various targets.

A study on pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors identified a pharmacophore hypothesis (ADDRRR) consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.gov This model provides a blueprint for designing new, potent JAK2 inhibitors.

For indole and isatin (B1672199) derivatives with anti-amyloidogenic activity, a pharmacophore model (AAHRR) was generated. mdpi.com This model includes two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings. mdpi.com Such models are instrumental in virtual screening campaigns to identify new lead compounds and in guiding the rational design of more active molecules. researchgate.netmdpi.com

The general principles derived from these studies suggest that for indole-based compounds, the strategic placement of hydrogen bond donors and acceptors, hydrophobic moieties, and aromatic rings is critical for achieving high-affinity interactions with biological targets. The indole nitrogen itself can act as a hydrogen bond donor, while the carbothioamide group in this compound offers potential hydrogen bond donor (N-H) and acceptor (sulfur atom) sites, along with a degree of conformational flexibility.

Target Identification and Validation through Biochemical and Genetic Approaches

While no specific targets have been identified for this compound, the broader class of indole derivatives has been shown to interact with a range of biological targets. The identification and validation of these targets are crucial steps in drug discovery and are typically achieved through a combination of chemical and genetic methods.

Biochemical approaches often involve screening compounds against a panel of purified enzymes or receptors to identify direct interactions. For example, indole derivatives have been identified as inhibitors of enzymes like carbonic anhydrase and kinases through such in vitro assays. mdpi.comnih.gov

Genetic approaches provide a complementary method for target validation. researchgate.netfrontiersin.org These techniques can involve:

Target knockout: Deleting the gene encoding a putative target protein to see if it phenocopies the effect of the compound.

Target knockdown: Reducing the expression of the target protein, for example, using RNA interference (RNAi).

Overexpression studies: Increasing the levels of the target protein, which may lead to resistance to the compound.

For instance, in the context of antimicrobial indole derivatives, a common target is the NorA efflux pump in S. aureus. nih.gov Genetic deletion of the norA gene can be used to validate if a compound's activity is dependent on this target.

The following table lists some identified biological targets for various indole-based analogs.

| Compound Class | Biological Target | Therapeutic Area |

| Pyrido-indole derivatives | Janus Kinase 2 (JAK2) | Cancer, Inflammatory Diseases |

| Indole-based benzenesulfonamides | Carbonic Anhydrase II | Glaucoma, Cancer |

| Tricyclic indoline derivatives | MRSA resistance modification | Infectious Disease |

| Oxoindolin hydrazine carbothioamides | NTPDases | Thrombosis, Inflammation |

Applications of N Ethyl 2,3 Dihydroindole 1 Carbothioamide in Materials Science and Catalysis

Use as a Ligand in Coordination Chemistry

There is no specific research in the reviewed literature detailing the use of N-ethyl-2,3-dihydroindole-1-carbothioamide as a ligand in coordination chemistry. However, the inherent properties of the thioamide group suggest potential applications in this field.

Metal-Carbothioamide Complexation Studies

No dedicated metal complexation studies involving this compound have been published.

The thioamide functional group (-CSNH-) is a well-established coordinating agent in transition-metal chemistry. acs.orgscispace.com Its "soft" sulfur donor atom and "hard" nitrogen donor atom make it a versatile ambidentate or bidentate ligand capable of forming stable complexes with a variety of metals. nih.govnih.gov The coordination behavior is influenced by the electronic and steric properties of the substituents on the thioamide group. Research on other thioamides has shown they can form mononuclear, binuclear, and pincer-type complexes. acs.orgnih.gov The specific binding modes and stability of complexes with this compound would require empirical investigation.

Catalytic Applications of Metal Complexes Containing this compound

There are currently no published reports on the catalytic applications of metal complexes containing this compound.

Generally, metal complexes bearing thioamide ligands have been explored as catalysts in various organic transformations. For example, palladium complexes with thioamide-based pincer ligands have been shown to be active catalysts for Mizoroki-Heck cross-coupling reactions. researchgate.net The stability and electronic properties imparted by the ligand are crucial for the catalytic cycle. While indole-functionalized ligands have been successfully used in catalysis, the specific combination present in this compound has not yet been leveraged in a reported catalytic system. researchgate.net

Chemo-Sensors or Probes Incorporating this compound

No research has been published on the use of this compound in the development of chemo-sensors or probes.

The development of sensors often relies on moieties that exhibit a change in a measurable property, such as fluorescence, upon binding to a target analyte. Indole (B1671886) derivatives are known to be fluorescent and have been successfully used as scaffolds for fluorescent chemosensors. nih.govnih.gov The sulfur atom in the thioamide group provides a soft binding site that could offer selectivity for heavy metal ions. The combination of the indole structure and the thioamide group presents a theoretical basis for its potential use as a sensor, but this has not been experimentally verified.

Role in Supramolecular Chemistry

There are no specific studies detailing the role of this compound in supramolecular chemistry.

The thioamide group is known to be a good hydrogen bond donor through its N-H group, while being a weaker hydrogen bond acceptor at the sulfur atom compared to the oxygen in an amide. nih.gov These properties are fundamental to the formation of predictable, ordered supramolecular assemblies. The N-H group of the carbothioamide could participate in hydrogen bonding to form chains, rings, or more complex architectures, a phenomenon observed in the crystal structures of other thioamides. However, the specific self-assembly or host-guest properties of this compound have not been investigated.

Due to the absence of specific research findings for this compound in the specified applications, no data tables can be generated.

Future Research Directions and Unanswered Questions for N Ethyl 2,3 Dihydroindole 1 Carbothioamide

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for producing the 2,3-dihydro-indole scaffold have proven effective in laboratory settings. nih.gov For instance, one established strategy involves the synthesis of indole (B1671886) and 2,3-dihydro-indole-1-carbothioic acid amide derivatives, which has been successfully employed to create a library of compounds for biological screening. nih.gov Another relevant approach involves the reduction of 2-oxindoles using various boron hydrides to yield the 2,3-dihydroindole core structure. nih.gov

However, a primary direction for future research is the development of more efficient and sustainable synthetic pathways specifically for N-ethyl-2,3-dihydroindole-1-carbothioamide. This includes:

Process Optimization: Research should aim to improve reaction yields and reduce the number of synthetic steps, thereby lowering costs and waste.

Green Chemistry: Future syntheses could focus on employing less hazardous solvents and reagents, reducing energy consumption, and exploring catalytic methods to replace stoichiometric reagents. The use of polyphosphoric acid in some indole syntheses, for example, presents an opportunity for replacement with more environmentally benign alternatives. researchgate.net

Scalability: Developing a synthetic route that is readily scalable is crucial for producing sufficient quantities for extensive biological testing and potential commercial application.

Deeper Mechanistic Understanding of Its Reactivity and Biological Interactions

The introduction of an acyl group to the thiourea (B124793) moiety in related dihydroindole carbothioamides has been shown to enhance inhibitory activity against the Hepatitis C virus (HCV). nih.gov The indoline (B122111) scaffold itself was found to be more potent than corresponding indole and tetrahydroquinoline structures in this context. nih.gov

Future research must delve deeper into the mechanisms governing these observations. Key unanswered questions include:

Mechanism of Action: What is the precise molecular mechanism by which this compound and its analogues exert their biological effects? Identifying the specific binding site on viral proteins or host factors is a critical next step. nih.gov

Conformational Effects: The conformational restriction of the dihydroindole scaffold is believed to be important for its activity. nih.gov How does the N-ethyl group specifically influence the molecule's three-dimensional shape and its interaction with biological targets?

Thioamide Reactivity: The carbothioamide group is a key functional group. Understanding its reactivity, metabolic stability, and potential to act as a hydrogen bond donor or metal chelator is essential for explaining its biological role.

Exploration of Novel Chemical Transformations and Derivatizations

The 2,3-dihydroindole-1-carbothioamide scaffold is ripe for chemical exploration. The carbothioamide functional group and the dihydroindole ring system offer multiple sites for modification. Future work should explore:

Scaffold Hopping: Systematically replacing the dihydroindole core with other heterocyclic systems while retaining the N-ethylcarbothioamide moiety to see if biological activity is maintained or improved.

Functional Group Interconversion: Investigating novel transformations of the carbothioamide group into other functional groups (e.g., amidines, ureas, guanidines) to probe the structural requirements for activity.

Hybrid Molecules: Creating hybrid molecules by linking the this compound scaffold to other pharmacophores to achieve multi-target activity or improved pharmacokinetic properties. mdpi.com

Advanced Computational Studies for Predictive Modeling

Initial research on related structures has already utilized molecular modeling to understand their chemical properties and potential biological activity. nih.gov Building on this, advanced computational studies are a crucial future direction.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models based on a larger library of this compound derivatives could enable the prediction of biological activity for novel, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its biological target over time, helping to elucidate the binding mechanism and the role of conformational flexibility. nih.gov

Predictive Toxicology: In silico models could be developed to predict potential off-target effects or metabolic liabilities of new derivatives early in the design process, saving time and resources.

Potential for Derivatization for Enhanced Selectivity or Potency in Specific Biological Pathways

Research has shown that the chain length and position of alkyl groups on the indoline aromatic ring significantly influence anti-HCV activity. nih.gov This finding strongly suggests that systematic derivatization of this compound could lead to compounds with enhanced potency and selectivity.

Key areas for exploration include:

Systematic Substitution: A systematic study of substitutions at various positions on the benzene (B151609) ring of the dihydroindole core is needed. Introducing electron-donating or electron-withdrawing groups could modulate the electronic properties and binding affinity of the molecule.